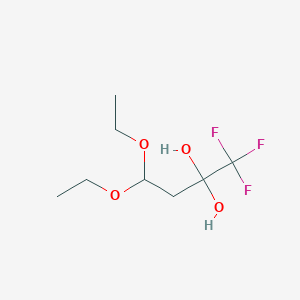
4,4-Diethoxy-1,1,1-trifluorobutane-2,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Diethoxy-1,1,1-trifluorobutane-2,2-diol is a fluorinated organic compound with the molecular formula C8H15F3O4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethoxy-1,1,1-trifluorobutane-2,2-diol typically involves the reaction of 4,4,4-trifluoro-1,3-butanedione with ethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Diethoxy-1,1,1-trifluorobutane-2,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
4,4-Diethoxy-1,1,1-trifluorobutane-2,2-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4-Diethoxy-1,1,1-trifluorobutane-2,2-diol involves its interaction with molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one: Similar structure but with a double bond.
4,4-Diethoxy-1,1,1-trifluorobut-2-yne: Similar structure but with a triple bond.
4,4,4-Trifluoro-1,3-butanedione: Precursor in the synthesis of 4,4-Diethoxy-1,1,1-trifluorobutane-2,2-diol.
Uniqueness
This compound is unique due to its combination of ethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it valuable in various applications, particularly in organic synthesis and material science .
Propiedades
Fórmula molecular |
C8H15F3O4 |
|---|---|
Peso molecular |
232.20 g/mol |
Nombre IUPAC |
4,4-diethoxy-1,1,1-trifluorobutane-2,2-diol |
InChI |
InChI=1S/C8H15F3O4/c1-3-14-6(15-4-2)5-7(12,13)8(9,10)11/h6,12-13H,3-5H2,1-2H3 |
Clave InChI |
AXNZCQDUKATSSH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC(C(F)(F)F)(O)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[4.3.1]decan-10-one](/img/structure/B12932401.png)
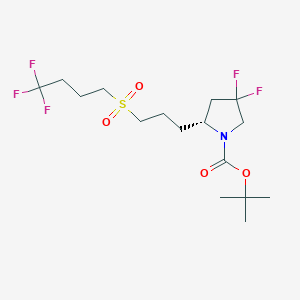
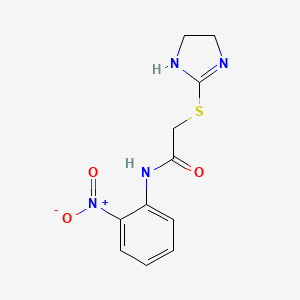
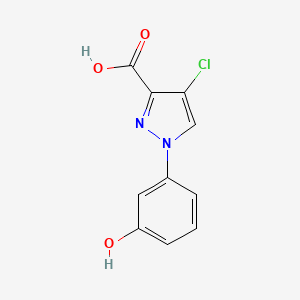
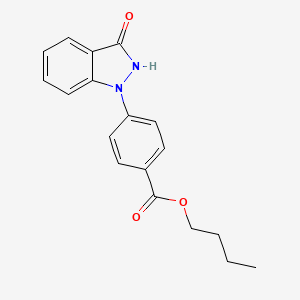
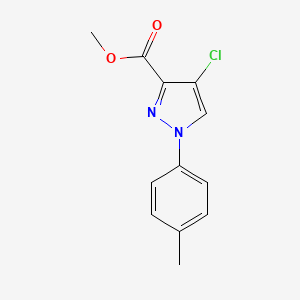
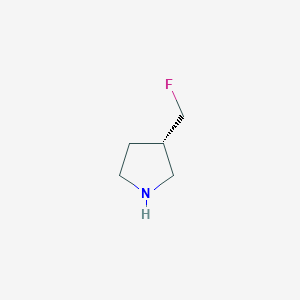
![1,1-Difluorospiro[2.5]octan-5-amine](/img/structure/B12932444.png)
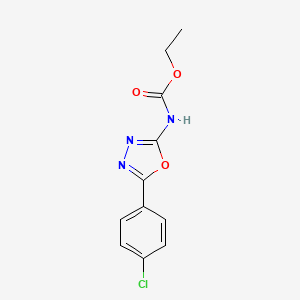
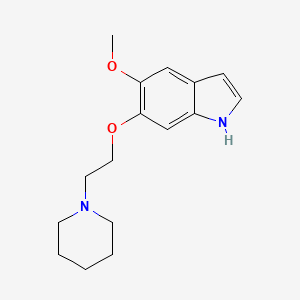

![Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one](/img/structure/B12932485.png)

![1,3-Bis[(morpholin-4-yl)methyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12932491.png)
